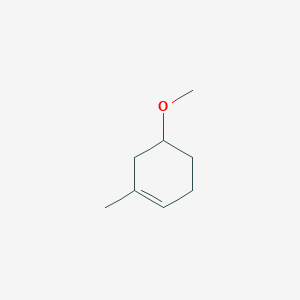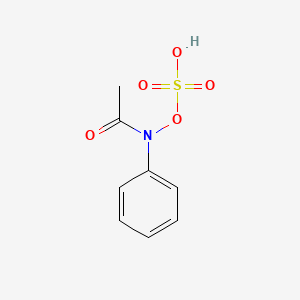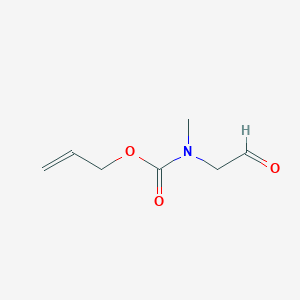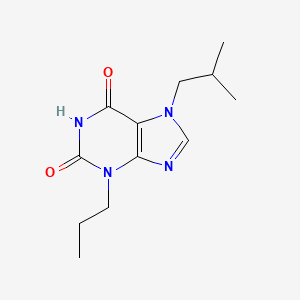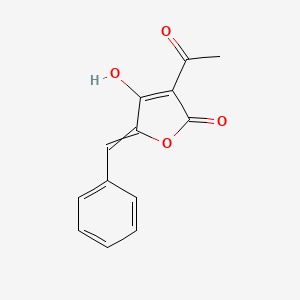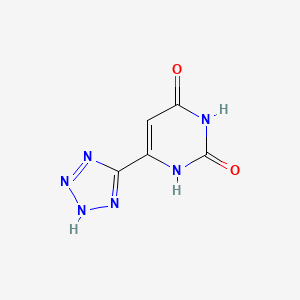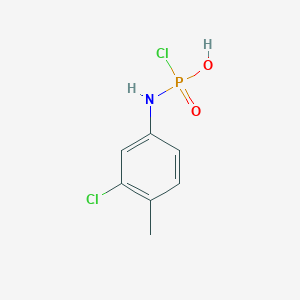
N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid is an organophosphorus compound characterized by the presence of a phosphoramidic acid group attached to a 3-chloro-4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid typically involves the reaction of 3-chloro-4-methylaniline with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Chloro-4-methylaniline+Phosphorus oxychloride→N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoramidic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidic acid derivatives, while substitution reactions can produce a variety of substituted phosphoramidic acids.
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidic acid derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby preventing their normal function. This interaction can lead to changes in cellular processes and pathways, making the compound useful in various biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)phosphoramidochloridic acid
- N-(4-Methylphenyl)phosphoramidochloridic acid
- N-(3-Bromo-4-methylphenyl)phosphoramidochloridic acid
Uniqueness
N-(3-Chloro-4-methylphenyl)phosphoramidochloridic acid is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
91467-52-6 |
|---|---|
Molecular Formula |
C7H8Cl2NO2P |
Molecular Weight |
240.02 g/mol |
IUPAC Name |
chloro-N-(3-chloro-4-methylphenyl)phosphonamidic acid |
InChI |
InChI=1S/C7H8Cl2NO2P/c1-5-2-3-6(4-7(5)8)10-13(9,11)12/h2-4H,1H3,(H2,10,11,12) |
InChI Key |
VYINBIXPIGODIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NP(=O)(O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


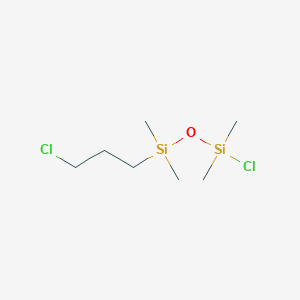
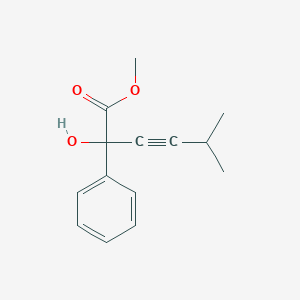
![3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14368270.png)
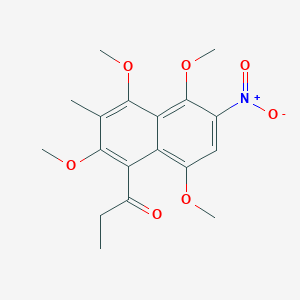
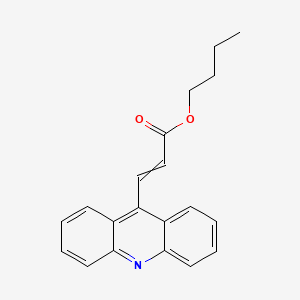
![[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B14368286.png)
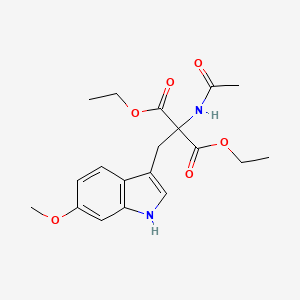
![4-Cyano-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14368295.png)
